N'-Nitrosoanabasine

Overview

Description

p-Iodoclonidine hydrochloride is a chemical compound known for its role as a partial agonist of the alpha-2 adrenergic receptor. This compound has garnered attention in the fields of neuroscience and pharmacology due to its interaction with these receptors, which play a crucial role in the modulation of neurotransmitter release and various physiological processes .

Mechanism of Action

Target of Action

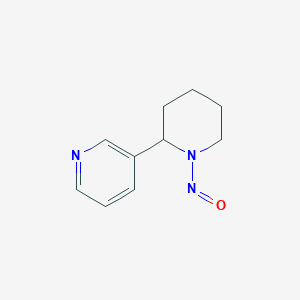

N’-Nitrosoanabasine, also known as 3-(1-nitrosopiperidin-2-yl)pyridine, is a tobacco-specific nitrosamine . Nitrosamines are organic compounds that have been classified as “carcinogenic to humans” by the International Agency for Research on Cancer . The primary targets of N’-Nitrosoanabasine are DNA molecules, where it forms adducts .

Mode of Action

N’-Nitrosoanabasine interacts with DNA molecules to form DNA adducts . This interaction involves the nitrosation of precursor amines in tobacco . The formation of these adducts can lead to mutations and DNA damage, which can result in carcinogenesis .

Biochemical Pathways

The biochemical pathways affected by N’-Nitrosoanabasine involve the metabolism of the compound and the formation of DNA adducts . The formation of these adducts can disrupt normal cellular processes and lead to mutations and DNA damage .

Pharmacokinetics

It is known that tobacco-specific nitrosamines, including n’-nitrosoanabasine, are present in tobacco products and environments contaminated by tobacco smoke . These compounds can be absorbed into the body through inhalation of tobacco smoke or ingestion of tobacco products .

Result of Action

The molecular and cellular effects of N’-Nitrosoanabasine’s action primarily involve carcinogenesis . The formation of DNA adducts can lead to mutations and DNA damage, which can result in the development of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-Nitrosoanabasine. The compound is found in tobacco products and environments contaminated by tobacco smoke . Therefore, exposure to tobacco smoke or consumption of tobacco products can increase the risk of exposure to N’-Nitrosoanabasine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Iodoclonidine hydrochloride typically involves the reaction of 2,6-dichloro-4-iodoaniline with imidazoline derivatives under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of p-Iodoclonidine .

Industrial Production Methods: Industrial production of p-Iodoclonidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: p-Iodoclonidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert p-Iodoclonidine hydrochloride into its reduced forms.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiols are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while substitution reactions can produce various substituted imidazolines .

Scientific Research Applications

p-Iodoclonidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies involving alpha-2 adrenergic receptors to understand their role in neurotransmitter release and signal transduction.

Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and glaucoma due to its interaction with adrenergic receptors.

Industry: Utilized in the development of pharmaceuticals and as a tool in drug discovery and development .

Comparison with Similar Compounds

Clonidine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and attention deficit hyperactivity disorder (ADHD).

Guanfacine: An alpha-2 adrenergic receptor agonist used in the treatment of ADHD and hypertension.

Tizanidine: A muscle relaxant that acts as an alpha-2 adrenergic receptor agonist .

Uniqueness: p-Iodoclonidine hydrochloride is unique due to its specific interaction with alpha-2 adrenergic receptors and its ability to modulate neurotransmitter release with minimal agonist activity in inhibiting adenylate cyclase. This makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

N'-Nitrosoanabasine (NAB) is a potent carcinogenic compound classified as a tobacco-specific nitrosamine (TSNA). It is primarily formed during the curing and processing of tobacco products. This article provides a detailed examination of the biological activity of NAB, including its metabolic pathways, mutagenic effects, and implications for human health based on diverse research findings.

- Chemical Formula : C₁₀H₁₃N₃O

- Molecular Weight : 193.23 g/mol

- CAS Number : 14335-20-5

Metabolism and Activation

NAB undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA. This activation is critical for its carcinogenicity, as it results in the formation of DNA adducts, which are markers of potential mutagenic and carcinogenic activity.

Key Metabolic Pathways

- Cytochrome P450-mediated Activation : NAB is metabolized by cytochrome P450 enzymes, producing reactive species capable of forming DNA adducts.

- Formation of DNA Adducts : The primary DNA adducts formed include N7-methylguanine and O6-methylguanine, which can lead to mutations during DNA replication.

Biological Activity and Mutagenicity

NAB has been extensively studied for its mutagenic properties. Research indicates that it exhibits significant mutagenic activity in various biological assays.

Mutagenicity Studies

- Ames Test : NAB has shown positive results in the Ames test, indicating its ability to induce mutations in Salmonella typhimurium strains, particularly TA100, which is sensitive to base-pair substitutions.

- In Vivo Micronucleus Test : In animal models, NAB has been shown to induce micronuclei formation, suggesting chromosomal damage.

Case Studies

Research has highlighted the implications of NAB exposure in various populations:

- Chewing Tobacco Users : Epidemiological studies have linked the use of chewing tobacco containing NAB with an increased risk of oral cancers. The presence of NAB in smokeless tobacco products significantly contributes to their carcinogenic potential.

- Synergistic Effects with Other Carcinogens : Studies indicate that NAB may enhance the carcinogenic effects of other tobacco-specific nitrosamines when combined with viral infections such as herpes simplex virus (HSV), leading to higher transformation frequencies in cell cultures.

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity and mutagenicity of this compound:

Properties

IUPAC Name |

3-(1-nitrosopiperidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPVKMROLGXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021019 | |

| Record name | Nitrosoanabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37620-20-5, 84237-39-8, 1133-64-8 | |

| Record name | 3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37620-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosoanabasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037620205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(1-nitroso-2-piperidinyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084237398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoanabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOANABASINE, (RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7VU5E9XAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N'-nitrosoanabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N'-Nitrosoanabasine formed in tobacco?

A1: NAB is formed through the reaction of the tobacco alkaloid anabasine with nitrite during the curing and processing of tobacco. [, , ] This process, known as nitrosation, is influenced by factors such as temperature, pH, and the presence of catalysts. [, ]

Q2: What types of tobacco products contain this compound?

A2: NAB is found in various tobacco products, including cigarettes, chewing tobacco, snuff, and snus. [, , , ] The levels of NAB can vary widely depending on the type of product, processing methods, and tobacco variety. [, , , ]

Q3: Are there significant differences in NAB levels between different tobacco products?

A3: Yes, research has shown that NAB levels can vary significantly. For instance, studies have reported higher levels of NAB in chewing tobacco and snuff compared to cigarettes. [, , , ] This variation can be attributed to differences in manufacturing processes and tobacco types used in these products.

Q4: How is this compound metabolized in the body?

A4: While NAB can be metabolized to its N-oxide form, a potential detoxification pathway, the specific enzymes involved and the extent of this metabolism in humans require further investigation. [, ]

Q5: How does the carcinogenicity of this compound compare to other TSNAs?

A6: While classified as a potential carcinogen, NAB generally exhibits weaker carcinogenic potency compared to NNK and NNN. [, ] This difference in potency could be attributed to variations in their metabolic activation pathways and interactions with cellular targets.

Q6: What analytical techniques are used to determine this compound levels in tobacco products?

A7: Several analytical techniques have been employed to measure NAB levels, including gas chromatography coupled with a thermal energy analyzer (GC-TEA) [, , , ], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , ]

Q7: What are the advantages of using LC-MS/MS for analyzing this compound?

A8: LC-MS/MS offers high sensitivity and selectivity, allowing for the accurate quantification of NAB even at trace levels in complex matrices like tobacco and biological samples. [, , , , , ]

Q8: Can this compound be detected in biological fluids, and if so, what does it indicate?

A9: Yes, NAB can be detected in biological fluids like urine and saliva. [, , ] The presence of NAB in these fluids indicates exposure to tobacco products containing this TSNA.

Q9: How are humans exposed to this compound?

A10: The primary route of human exposure to NAB is through the consumption of tobacco products, either by smoking or chewing. [, , , , ]

Q10: Are there any regulations or guidelines for this compound levels in tobacco products?

A11: While specific regulations for NAB levels may vary across countries, efforts to reduce TSNA content in tobacco products are ongoing due to their carcinogenic potential. [, , ]

Q11: What are the potential health risks associated with this compound exposure?

A12: NAB, as a TSNA, is considered a potential carcinogen. [, ] Although its potency might be lower compared to other TSNAs, continuous exposure through tobacco use could contribute to an increased risk of certain cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.